![molecular formula C14H13N5O2S B2582436 Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 868970-38-1](/img/structure/B2582436.png)

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

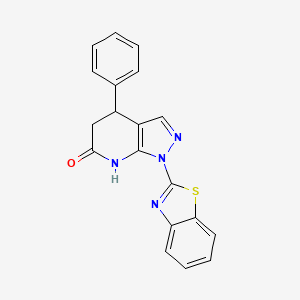

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of triazolopyridazine . Compounds with this structure are often studied for their potential biochemical potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various laboratory tests. Without specific studies, it’s difficult to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

Cardiovascular Agents : Research into cardiovascular pharmacology has led to the synthesis of compounds with promising coronary vasodilating and antihypertensive activities. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, including those fused to pyridine and pyridazine systems, have been identified as potential cardiovascular agents due to their potency in coronary vasodilation and antihypertensive effects (Sato et al., 1980).

Cancer Immunotherapeutic/Antifibrotic Agents : The development of selective inhibitors for TGF-β type I receptor kinase, such as EW-7197, showcases the compound's role in cancer immunotherapy and antifibrotic treatments. This is attributed to its high potency, selectivity, and oral bioavailability, positioning it as a valuable agent in the management of cancer and fibrosis (Jin et al., 2014).

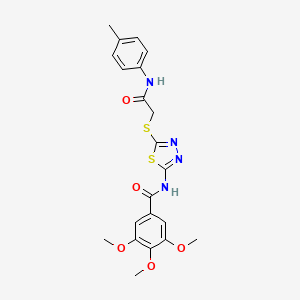

Antimicrobial Activity : Novel thiazolopyrimidines and their derivatives, including triazolo and triazinopyrimidines, have been synthesized and evaluated for antimicrobial activity. Some compounds displayed significant antimicrobial properties, although none showed appreciable antitumor activity (Said et al., 2004).

Synthetic Methodologies

Desulfurative Cyclization : A novel approach involving T3P–DMSO mediated desulfurative cyclization has been developed for the efficient synthesis of imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, highlighting a versatile method with mild conditions and high yields (Ramesha et al., 2016).

Metal-Free Synthesis : The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates an innovative method for constructing biologically significant skeletons with efficiency and simplicity (Zheng et al., 2014).

Wirkmechanismus

Target of Action

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that interacts with specific targets in the body. These kinases play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of cancer cell proliferation .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular functions. Similar compounds have shown to inhibit the activity of c-Met/VEGFR-2 kinases, thereby disrupting the signaling pathways that promote cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation .

Biochemical Pathways

This compound likely affects several biochemical pathways due to its potential inhibitory effects on c-Met/VEGFR-2 kinases . The inhibition of these kinases disrupts the signaling pathways that regulate cell growth and survival, leading to the suppression of cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its overall behavior in the body.

Result of Action

The result of the action of this compound is likely the suppression of cancer cell proliferation due to its potential inhibitory effects on c-Met/VEGFR-2 kinases . By inhibiting these kinases, the compound disrupts the signaling pathways that regulate cell growth and survival .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that triazolopyridazines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions are often facilitated by the ability of the triazole ring to form hydrogen bonds, which can lead to specific interactions with different target receptors .

Cellular Effects

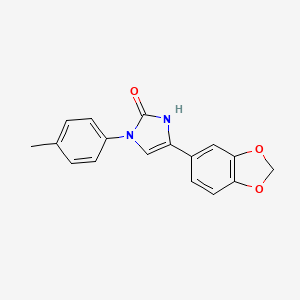

Related compounds have shown significant cytotoxic activities against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression .

Eigenschaften

IUPAC Name |

methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9(14(20)21-2)22-12-4-3-11-16-17-13(19(11)18-12)10-5-7-15-8-6-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSRXNNSWRHOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582353.png)

![1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2582361.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)

![5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2582369.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B2582371.png)

![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2582374.png)

![3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2582376.png)